

Inpyrfluxam mechanism of action on fungi

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Compound of Interest		
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An In-depth Technical Guide on the Core Mechanism of Action of Inpyrfluxam on Fungi

Introduction

Inpyrfluxam is a broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the pyrazole-4-carboxamide chemical group.[1][2] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[3][4] **Inpyrfluxam** demonstrates high efficacy against a wide range of phytopathogenic fungi, including those in the divisions Basidiomycota and Ascomycota, such as Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and Rhizoctonia species.[1][2][5] The active form of the molecule is the R-enantiomer, which constitutes approximately 97% of the technical grade product.[6] This document provides a detailed technical overview of its molecular mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of **inpyrfluxam** is Complex II of the mitochondrial electron transport chain, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase.[1][7] **Inpyrfluxam** acts as a potent succinate dehydrogenase inhibitor (SDHI). [6][8][9]

The SDH enzyme is a critical component of cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] It catalyzes the oxidation



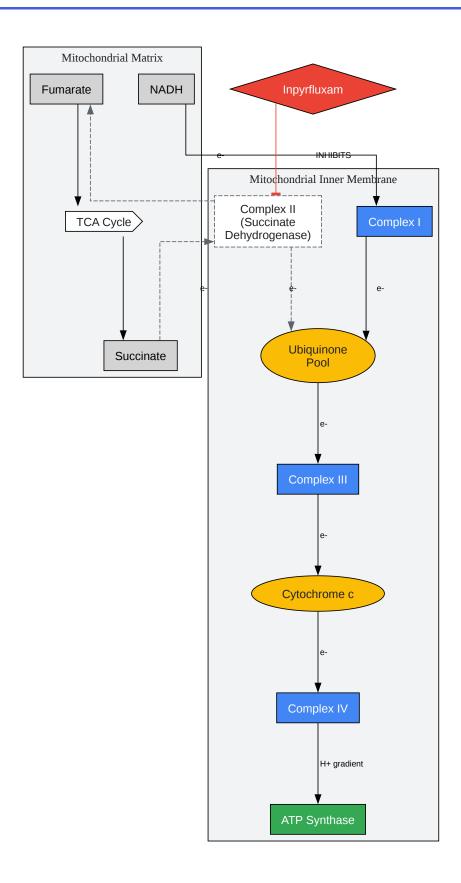




of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q), reducing it to ubiquinol.[11][12]

Inpyrfluxam binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[10][12] This binding competitively inhibits the reduction of ubiquinone, effectively blocking the electron flow from succinate through Complex II.[5] By disrupting this crucial step, **inpyrfluxam** halts mitochondrial respiration at Complex II, which directly inhibits the production of ATP, the cell's primary energy currency.[8] This energy depletion ultimately leads to the cessation of fungal growth and cell death.[8][9]





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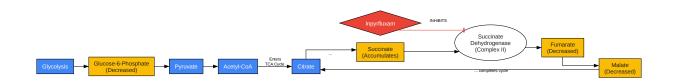
Caption: Inpyrfluxam inhibits Complex II (SDH), blocking electron transfer from succinate.



Biochemical Consequences and Cellular Impact

The inhibition of SDH by **inpyrfluxam** leads to significant and measurable disruptions in fungal metabolism.[1] Metabolome analysis of P. pachyrhizi treated with **inpyrfluxam** revealed a dose-dependent accumulation of succinic acid, the substrate for SDH.[1] Concurrently, there was a marked decrease in the downstream metabolites of the TCA cycle, such as fumaric acid and malic acid.[1]

Furthermore, this analysis showed a decrease in glucose-6-phosphate (G6P), indicating that the disruption of the central energy metabolism pathway affects preceding pathways like glycolysis.[1] The overall effect is a comprehensive breakdown of the fungus's energy production system, leading to potent fungicidal activity.[1]



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Caption: Metabolic impact of SDH inhibition by **inpyrfluxam** on the TCA cycle.

Quantitative Efficacy Data

Enzymatic assays have quantified the high inhibitory activity of **inpyrfluxam** against its target. The concentration required for 50% inhibition (IC50) against succinate-cytochrome c reductase (SCR) in P. pachyrhizi demonstrates its superior potency compared to other mitochondrial inhibitors.[1]



Compound	Target Site	IC50 (mg/L) against P. pachyrhizi SCR Activity
Inpyrfluxam	Complex II	0.000057
Benzovindiflupyr	Complex II	0.00013
Azoxystrobin	Complex III	0.0033
Tolfenpyrad	Complex I	> 3

Table 1: Comparative inhibitory activity of Inpyrfluxam and other fungicides on the mitochondrial electron transport chain of Phakopsora pachyrhizi. Data sourced from Sumitomo Chemical.[1]

Experimental Protocols Protocol 1: SDH Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of **inpyrfluxam** on SDH activity, based on methodologies described for SDHI fungicides.[1][11] The assay measures succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer through both Complex II and Complex III.

- 1. Preparation of Sub-Mitochondrial Fraction:
- Germinate spores of the target fungus (e.g., P. pachyrhizi) under optimal conditions.
- Harvest germinated spores and suspend in a chilled isolation buffer (e.g., 0.3 M mannitol, 25 mM KH2PO4, pH 7.4).[13]
- Disrupt cells using mechanical methods such as a bead beater or sonication on ice.
- Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet cell debris.

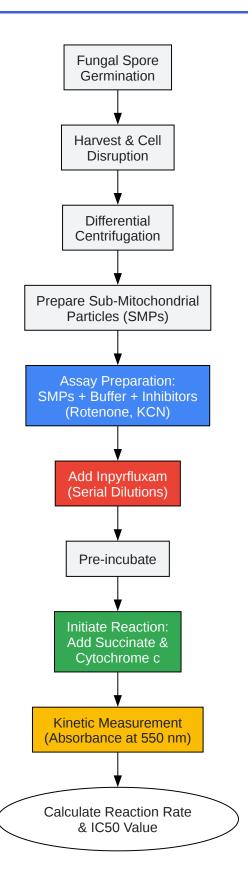


- Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet mitochondria.
- Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to freeze-thaw cycles or sonication to generate sub-mitochondrial particles (SMPs).
- Centrifuge at high speed (e.g., 100,000 x g for 60 min) and resuspend the SMP pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. SCR Activity Assay:

- In a 96-well microplate or spectrophotometer cuvette, add assay buffer (e.g., 20 mM phosphate buffer, pH 7.2, 0.1% Triton X-100).[14]
- · Add a known concentration of SMPs.
- Add inhibitors of other complexes to isolate the C-II/C-III pathway: KCN (to inhibit Complex IV) and Rotenone (to inhibit Complex I).[11][15]
- Add varying concentrations of inpyrfluxam (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
- Pre-incubate the mixture for 10-15 minutes at room temperature.[13]
- Initiate the reaction by adding the substrates: succinate and oxidized cytochrome c.
- Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in kinetic mode.[11]
- Calculate the rate of reaction from the linear portion of the curve. Determine the percent inhibition for each inpyrfluxam concentration relative to the control and calculate the IC50 value.





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Caption: Experimental workflow for the Succinate-Cytochrome c Reductase (SCR) inhibition assay.

Protocol 2: Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This protocol outlines the workflow for analyzing metabolic changes in fungi upon treatment with **inpyrfluxam**, as described in the literature.[1]

- 1. Sample Preparation:
- Treat germinated fungal spores with a specific concentration of **inpyrfluxam** (e.g., IC90) for a defined period (e.g., one hour).[1] Include an untreated control group.
- Rapidly quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.
- Extract hydrophilic metabolites by adding a cold extraction solvent (e.g., methanol/water mixture).
- Homogenize the samples and centrifuge at high speed to pellet insoluble material.
- Collect the supernatant containing the metabolites. An ultrafiltration step may be included to remove proteins.
- 2. CE-MS Analysis:
- The analysis is performed using a capillary electrophoresis system coupled to a mass spectrometer.[1]
- Inject the extracted metabolite sample into the CE system.
- Separate the charged metabolites in a capillary based on their electrophoretic mobility.
- Introduce the separated ions into the mass spectrometer for detection and mass-to-charge ratio (m/z) analysis.
- Identify metabolites by comparing their migration times and m/z values to a standard library of known compounds.



3. Data Analysis:

- Quantify the peak areas for each identified metabolite.
- Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between inpyrfluxam-treated and control samples.[1]
- Visualize the data using heatmaps or pathway mapping tools to interpret the metabolic impact.

Mechanisms of Resistance

Resistance to SDHI fungicides, including **inpyrfluxam**, can develop in fungal populations. The primary mechanism is target-site modification through point mutations in the genes encoding the SDH subunits (SdhB, SdhC, SdhD).[10][16] For example, a mutation in the SdhC gene causing an amino acid substitution from isoleucine to phenylalanine at position 86 (I86F) has been detected in P. pachyrhizi strains with reduced sensitivity to SDHIs.[1][5] Such mutations can alter the conformation of the Q-site, reducing the binding affinity of the fungicide while preserving the enzyme's catalytic function.[16] Non-target site mechanisms, such as increased expression of efflux pumps that actively transport the fungicide out of the cell, may also contribute to resistance.[17]

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